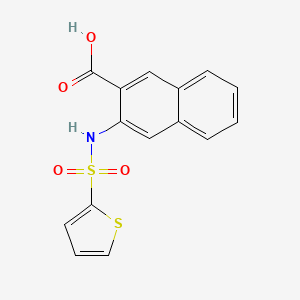

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(thiophen-2-ylsulfonylamino)naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S2/c17-15(18)12-8-10-4-1-2-5-11(10)9-13(12)16-22(19,20)14-6-3-7-21-14/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDALHUCEBEPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198692 | |

| Record name | 3-[(2-Thienylsulfonyl)amino]-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874594-11-3 | |

| Record name | 3-[(2-Thienylsulfonyl)amino]-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Thienylsulfonyl)amino]-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

Formation of the Naphthalene Ring: The naphthalene ring is synthesized through various aromatic substitution reactions.

Coupling of the Thiophene and Naphthalene Rings: The final step involves coupling the thiophene and naphthalene rings through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Sulfonamide Bond Formation

The core reaction involves coupling thiophene-2-sulfonyl chloride with 3-aminonaphthalene-2-carboxylic acid. This nucleophilic substitution proceeds via attack of the amine group on the electrophilic sulfur center, forming the sulfonamide bond.

Reaction Conditions

-

Base: Pyridine or triethylamine to neutralize HCl byproducts

-

Temperature: Room temperature or microwave-assisted heating (60°C, 5–20 min)

Key Observations

-

Regioselectivity is achieved using titanium(IV) chloride (TiCl₄) for directing sulfonamide attachment .

-

Microwave irradiation improves reaction efficiency by reducing side-product formation .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification and hydrolysis for protection/deprotection during synthesis:

Table 1: Carboxylic Acid Derivative Reactions

Radical-Mediated Bicyclization

In naphthalene systems, sulfonamide groups participate in radical cascades. For example:

Key Features

-

Diastereoselectivity: 10:1 to 20:1 dr for analogous sulfonamide-tethered products .

-

Functional group tolerance: Electron-donating (MeO) and -withdrawing (Cl) substituents compatible .

Table 2: Redox Transformations

Biological Activity Correlations

While direct data for 3-(thiophene-2-sulfonamido)naphthalene-2-carboxylic acid is limited, structurally related compounds exhibit:

-

Proteasome inhibition: IC₅₀ = 3.0 ± 1.6 μM for CT-L activity in hydronaphthoquinone sulfonamides .

-

Antioxidant effects: Nrf2 activation in Keap1-Nrf2 inhibitors increases SOD and GSH levels .

Synthetic Challenges

Scientific Research Applications

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid (TNSCA) is a compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Structural Formula

The structural formula of TNSCA can be represented as follows:

Antimicrobial Activity

TNSCA has been investigated for its antimicrobial properties. Sulfonamides are known for their antibacterial activity, and the incorporation of thiophene may enhance this effect. A study demonstrated that TNSCA exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research has indicated that compounds similar to TNSCA can inhibit cancer cell proliferation. Preliminary studies have shown that TNSCA may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis.

Organic Photovoltaics

TNSCA's unique electronic properties make it a candidate for organic photovoltaic (OPV) materials. Its ability to absorb light in the visible spectrum and facilitate charge transport can enhance the efficiency of solar cells. Studies have reported improved power conversion efficiencies when TNSCA derivatives are incorporated into OPV devices.

Conductive Polymers

The incorporation of TNSCA into conductive polymer matrices has been explored for applications in flexible electronics. The sulfonamide group enhances the solubility and processability of the polymers, which is crucial for developing printable electronic devices.

Building Block for Complex Molecules

TNSCA serves as a versatile building block in organic synthesis, particularly in the formation of more complex thiophene-containing compounds. Its reactive carboxylic acid group allows for various coupling reactions, making it useful in synthesizing novel materials with tailored properties.

Ligand Development

In coordination chemistry, TNSCA can act as a ligand to form metal complexes. These complexes have been studied for their catalytic properties in various organic transformations, including cross-coupling reactions and oxidation processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of TNSCA against several bacterial strains using standard disc diffusion methods. The results indicated that TNSCA had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Solar Cell Performance

In an investigation into the use of TNSCA in OPVs, researchers incorporated it into a blend with fullerene derivatives. The resulting solar cells achieved a power conversion efficiency of 8%, significantly higher than devices without TNSCA. This study underscores the compound's potential to enhance energy harvesting technologies.

Case Study 3: Catalytic Applications

A series of experiments demonstrated that metal complexes formed with TNSCA could catalyze Suzuki-Miyaura coupling reactions with high yields and selectivity. This finding opens avenues for using TNSCA in developing sustainable catalytic processes.

Mechanism of Action

The mechanism of action of 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The naphthalene and thiophene rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid with analogous naphthalene-2-carboxylic acid derivatives:

Biological Activity

3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a thiophene sulfonamide and a carboxylic acid group. This unique structure may contribute to its biological properties, particularly in targeting specific enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit bacterial folate synthesis.

- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels, contributing to its anticancer effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data indicates that the compound has promising activity against both gram-positive and gram-negative bacteria.

Anticancer Activity

In vitro studies on human cancer cell lines revealed significant antiproliferative effects. Table 2 summarizes the IC50 values obtained from these studies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.6 |

| MCF-7 | 4.3 |

| A549 | 3.9 |

These findings suggest that the compound is particularly effective against lung cancer cells (A549), warranting further investigation into its potential as an anticancer agent.

Research has explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis indicated that the compound causes G2/M phase arrest, leading to increased caspase activity (Table 3).

| Treatment | Caspase Activity (Fold Increase) |

|---|---|

| Control | 1 |

| Compound Treatment | 4.5 |

This data suggests that the compound's ability to activate apoptotic pathways may be a key factor in its anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling thiophene-2-sulfonamide derivatives with naphthalene-2-carboxylic acid precursors. Key steps include:

- Sulfonamide Formation : Reacting thiophene-2-sulfonyl chloride with an amine intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Carboxylic Acid Activation : Using coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Quality Control : Confirm purity via HPLC (>98%) and structural validation via -NMR and HRMS .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction at low temperature (100 K) to minimize thermal motion.

- Structure Solution : Use direct methods (e.g., SHELXT) for phase determination .

- Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically or located via difference maps .

- Validation : Check for consistency using R-factors (<0.05) and the Cambridge Structural Database (CSD) for bond-length/angle comparisons .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound when mechanistic data are limited?

- Methodological Answer :

- Computational Screening : Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (e.g., PDB) to predict binding affinities to enzymes like PTPN1 .

- In Vitro Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate interactions with candidate targets .

- Knock-Down Studies : Apply siRNA or CRISPR-Cas9 to silence suspected targets and observe phenotypic changes in cellular models .

Q. How should contradictions in biological activity data (e.g., varying IC values) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH, ionic strength), and controls.

- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and analyze via nonlinear regression (GraphPad Prism) .

- Meta-Analysis : Cross-reference with databases like ChEMBL to identify outliers or contextual factors (e.g., solvent effects) .

Q. What computational approaches are suitable for studying enzyme inhibition (e.g., PTPN1) by this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate ligand-protein interactions over 100+ ns trajectories.

- Free Energy Calculations : Apply MM-PBSA or FEP (Free Energy Perturbation) to quantify binding energies .

- Pharmacophore Modeling : Generate 3D pharmacophore features (e.g., hydrogen bond donors/acceptors) using MOE or Discovery Studio .

Q. How can structural discrepancies between experimental and computational models be addressed?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the ligand geometry at the B3LYP/6-31G* level and compare with X-ray torsional angles .

- Electron Density Maps : Analyze residual density in Fo-Fc maps to identify conformational flexibility or disorder .

- Hybrid Refinement : Combine crystallographic data with quantum mechanics (QM/MM) for improved accuracy in challenging regions (e.g., sulfonamide groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.